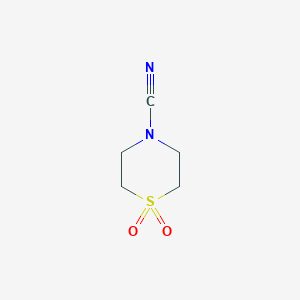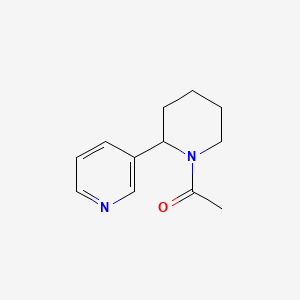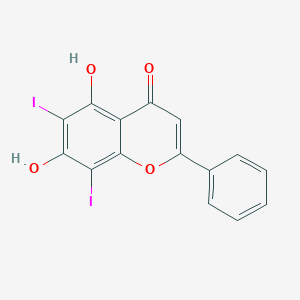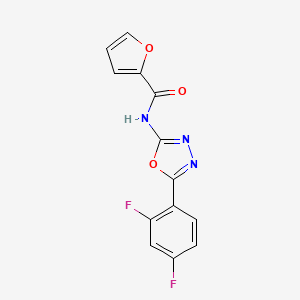
2-Ethoxy-3-methylbut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-methylbut-2-enal is an organic compound with the molecular formula C7H12O2 It is a member of the enal family, characterized by the presence of both an alkene and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methylbut-2-enal can be achieved through several methods. One common approach involves the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, which is highly stereoselective and yields ethyl (E)-3-ethoxy-2-methylbut-2-enoate . Another method involves the dehydration of a composition enriched in 2-methyl-but-2-ene .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3-methylbut-2-enal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-Ethoxy-3-methylbutanoic acid.
Reduction: 2-Ethoxy-3-methylbutanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-methylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-methylbut-2-enal involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the aldehyde group. This reactivity is crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbut-2-enal: An enal with a similar structure but without the ethoxy group.
2-Methylbut-2-enal: Another enal with a different substitution pattern.
Uniqueness
2-Ethoxy-3-methylbut-2-enal is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
89005-36-7 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-ethoxy-3-methylbut-2-enal |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(5-8)6(2)3/h5H,4H2,1-3H3 |
Clave InChI |
BLQPHJHXSPUSGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)




![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)


![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)


![Benzo[h]quinazolin-4-amine](/img/structure/B14141054.png)

